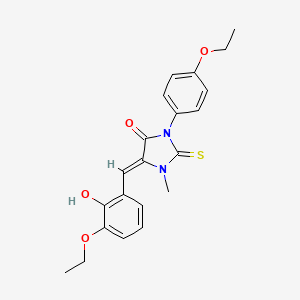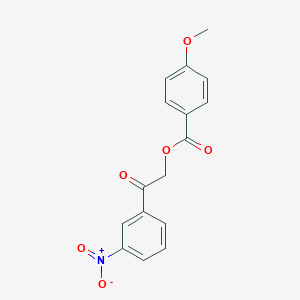![molecular formula C18H20N4O4S2 B4656282 N-{4-[(benzylamino)sulfonyl]phenyl}-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4656282.png)
N-{4-[(benzylamino)sulfonyl]phenyl}-1,3-dimethyl-1H-pyrazole-4-sulfonamide
Overview
Description
N-{4-[(benzylamino)sulfonyl]phenyl}-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound that has been widely used in scientific research. It is commonly referred to as BAY 43-9006 or Sorafenib. This compound belongs to a class of drugs known as kinase inhibitors, which are used to treat cancer by inhibiting the growth and spread of cancer cells.
Mechanism of Action
BAY 43-9006 works by inhibiting the activity of several proteins that are involved in the growth and spread of cancer cells. These proteins include RAF kinase, VEGFR-2, and PDGFR-β. By inhibiting these proteins, BAY 43-9006 prevents the growth and spread of cancer cells.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to have several biochemical and physiological effects. It inhibits angiogenesis, which is the process by which new blood vessels are formed. BAY 43-9006 also induces apoptosis, which is the process by which cells are programmed to die. Additionally, BAY 43-9006 has been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using BAY 43-9006 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, BAY 43-9006 has been shown to be effective in inhibiting the growth and spread of cancer cells in various types of cancer. One limitation of using BAY 43-9006 in lab experiments is that it is a kinase inhibitor and may have off-target effects on other proteins.
Future Directions
There are several future directions for the use of BAY 43-9006 in scientific research. One direction is the investigation of its potential use in the treatment of other diseases, such as rheumatoid arthritis and psoriasis. Another direction is the investigation of its potential use in combination with other drugs for the treatment of cancer. Additionally, the development of more selective kinase inhibitors may lead to the discovery of new drugs with improved efficacy and fewer side effects.
Scientific Research Applications
BAY 43-9006 has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth and spread of cancer cells in various types of cancer, including liver, kidney, and thyroid cancer. BAY 43-9006 is also being investigated for its potential use in the treatment of other diseases, such as rheumatoid arthritis and psoriasis.
properties
IUPAC Name |
N-[4-(benzylsulfamoyl)phenyl]-1,3-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S2/c1-14-18(13-22(2)20-14)28(25,26)21-16-8-10-17(11-9-16)27(23,24)19-12-15-6-4-3-5-7-15/h3-11,13,19,21H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGOKLSRQSJVRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(benzylsulfamoyl)phenyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methyl-3-furamide](/img/structure/B4656221.png)
![methyl 5-ethyl-2-({[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4656225.png)
![methyl 4-[4-(allyloxy)-3-methoxybenzylidene]-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4656236.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-iodophenyl)-4-piperidinecarboxamide](/img/structure/B4656256.png)
![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4656258.png)

![2-methoxy-5-{[(2-methoxy-1-methylethyl)amino]sulfonyl}-N-methylbenzamide](/img/structure/B4656263.png)
![2,2-dimethyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B4656267.png)

![1,3-dimethyl-5-[({3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amino)methyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4656273.png)
![2-[(4-fluorophenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4656278.png)
![1-(2-fluorophenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4656286.png)